molecular formula C8H14O3S B12320889 2-(Acetylsulfanyl)-4-methylpentanoic acid

2-(Acetylsulfanyl)-4-methylpentanoic acid

Cat. No.: B12320889
M. Wt: 190.26 g/mol
InChI Key: JBFQRXOFTJJNEV-UHFFFAOYSA-N
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Description

Chemical Classification within Thioester and Branched-Chain Carboxylic Acid Families

2-(Acetylsulfanyl)-4-methylpentanoic acid can be categorized into two principal families of organic compounds: thioesters and branched-chain carboxylic acids.

The thioester group is characterized by the functional group R-C(=O)-S-R', which is analogous to an ester but with a sulfur atom replacing the oxygen in the alkoxy group. wikipedia.org Thioesters are notable for being high-energy compounds, a property that makes them crucial intermediates in a multitude of biochemical reactions. biologyinsights.comgonzaga.edu The most prominent example in metabolism is acetyl-CoA, which serves as a central hub for the transfer of acyl groups. wikipedia.orggonzaga.edu

The second classification, branched-chain carboxylic acids (BCCAs) , refers to carboxylic acids where the carbon chain is not linear but contains one or more alkyl branches. wikipedia.org These branches can influence the physical properties of the molecule, such as its melting and boiling points, and its solubility. perlego.comlibretexts.org BCCAs are found in various natural sources and are involved in diverse metabolic processes. wikipedia.orgnih.gov

Functional Group Family General Structure
Carboxyl GroupCarboxylic AcidR-COOH
Thioester GroupThioesterR-C(=O)-S-R'
Isobutyl GroupBranched-Chain Alkyl(CH₃)₂CHCH₂-

Structural Features and Stereochemical Considerations of the Compound

The molecular structure of this compound is defined by a pentanoic acid backbone, meaning a five-carbon chain with a carboxylic acid group. A methyl group is attached to the fourth carbon atom, forming an isobutyl side chain. The key feature is the acetylsulfanyl group, -S-C(=O)CH₃, attached to the second carbon atom (the alpha-carbon) of the pentanoic acid chain.

A critical aspect of this compound's structure is the presence of a chiral center at the second carbon atom. This carbon is bonded to four different groups: a hydrogen atom, the carboxylic acid group, the isobutyl group, and the acetylsulfanyl group. Consequently, this compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(Acetylsulfanyl)-4-methylpentanoic acid and (R)-2-(Acetylsulfanyl)-4-methylpentanoic acid. chemicalbook.com The specific stereochemistry is crucial in biological systems, where enzymes are highly selective for one enantiomer over the other. The dicyclohexylamine (B1670486) salt of the (S)-enantiomer is a known derivative. chemicalbook.com

Property Value
Molecular FormulaC₈H₁₄O₃S
Molecular Weight190.26 g/mol
Chiral CenterC2
Key Functional GroupsCarboxylic Acid, Thioester, Isobutyl Group

General Relevance in Metabolic Pathways and Chemical Synthesis

While specific metabolic pathways for this compound are not extensively documented, its structural components suggest potential roles by analogy to related compounds. Thioesters are central to metabolism, particularly in the form of acyl-CoA derivatives. biologyinsights.comlibretexts.orglibretexts.org They are involved in the synthesis and degradation of fatty acids, the citric acid cycle, and the metabolism of amino acids. biologyinsights.comnih.gov The high-energy nature of the thioester bond facilitates acyl group transfer reactions. gonzaga.eduutah.edu

Branched-chain fatty acids are also metabolically significant. They can influence cellular processes such as energy metabolism and inflammation. nih.govnih.gov The catabolism of branched-chain amino acids, such as leucine (B10760876), can produce intermediates that are structurally related to the carbon skeleton of this compound. ahajournals.org

In the context of chemical synthesis , thioesters are versatile intermediates. rsc.orgorganic-chemistry.org They can be used to form other functional groups, such as esters and amides, and are employed in techniques like native chemical ligation for the synthesis of peptides. wikipedia.orgresearchgate.net The synthesis of thioesters can be achieved through various methods, including the reaction of a thiol with a carboxylic acid derivative, such as an acyl chloride or anhydride, or through coupling reactions. wikipedia.orgorganic-chemistry.org A common laboratory preparation involves the reaction of potassium thioacetate (B1230152) with an alkyl halide. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2-acetylsulfanyl-4-methylpentanoic acid

InChI

InChI=1S/C8H14O3S/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)

InChI Key

JBFQRXOFTJJNEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)SC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Acetylsulfanyl 4 Methylpentanoic Acid

Stereoselective Synthesis Pathways

The controlled, three-dimensional arrangement of atoms is critical in the synthesis of chiral molecules like 2-(Acetylsulfanyl)-4-methylpentanoic acid. Stereoselective methods ensure the desired enantiomer is produced with high purity.

Achieving enantioselectivity in the synthesis of α-amino acids and their derivatives can be accomplished through various strategies. One common method involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, in the synthesis of amino acid derivatives, enzymatic resolution is a powerful tool. An enzyme, such as aminoacylase (B1246476) from porcine kidney, can selectively hydrolyze the amide derivative of a natural L-amino acid, leaving the D-enantiomer untouched. libretexts.org This kinetic resolution allows for the separation of the two enantiomers.

Another approach is the use of diastereomeric salt formation. libretexts.org In this method, a racemic amino acid is first derivatized, for example, by converting the amino group to a benzamide (B126) to remove its basicity. Subsequently, the carboxylic acid function is reacted with an optically pure amine, such as brucine, to form diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by crystallization. The desired enantiomer of the amino acid can be recovered by removing the chiral auxiliary. libretexts.org

A key precursor for the synthesis of this compound is 2-Mercapto-4-methylpentanoic acid. A common route to this intermediate begins with the corresponding α-amino acid, D-Leucine. prepchem.com The synthesis involves the diazotization of D-Leucine to form the α-bromo acid, 2-bromo-4-methylpentanoic acid. prepchem.com

The synthesis of (S)-2-mercapto-4-methylpentanoic acid from D-Leucine is a multi-step process. prepchem.com D-Leucine is first treated with sodium nitrite (B80452) and potassium bromide in the presence of sulfuric acid to yield 2-bromo-4-methylpentanoic acid. prepchem.com This intermediate is then reacted with sodium trithiocarbonate, followed by acidification, to produce the desired (S)-2-mercapto-4-methylpentanoic acid. prepchem.com The final product can be purified by vacuum distillation. prepchem.com

Table 1: Synthesis of (S)-2-Mercapto-4-methylpentanoic Acid

Reactant Reagents Intermediate/Product Yield
D-Leucine NaNO₂, KBr, H₂SO₄ 2-Bromo-4-methylpentanoic acid Not specified

This table summarizes the synthetic route from D-Leucine to (S)-2-Mercapto-4-methylpentanoic acid.

The final step in the synthesis of this compound involves the acetylation of the thiol group of 2-Mercapto-4-methylpentanoic acid. While specific optimized protocols for this exact transformation are not detailed in the provided search results, general methods for the acylation of thiols are well-established in organic chemistry. Typically, this involves reacting the thiol with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can be optimized to maximize yield and purity.

Derivatization and Analog Development

The core structure of this compound can be modified to generate a library of analogs with potentially diverse properties. These modifications can be targeted at the carboxylic acid group or the acetylsulfanyl moiety.

The carboxylic acid functionality of amino acids is a common site for derivatization to form carboxamides. jocpr.com The synthesis of carboxamide derivatives is often achieved through the reaction of a carboxylic acid with an amine using a coupling agent. jocpr.com Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts like dimethylaminopyridine (DMAP). jocpr.com

For example, N-phthaloyl amino acids can be reacted with cycloalkylamines to produce carboxamide derivatives. researchgate.net These reactions are often characterized using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. researchgate.net The synthesis of carboxamides is a versatile strategy for creating new compounds with potential applications in various fields. jocpr.com

Table 2: Examples of Carboxamide Derivatives from Amino Acids

Amino Acid Derivative Amine Product

This table illustrates a general reaction for the synthesis of carboxamide derivatives from amino acids.

Modifications at the sulfur atom of the acetylsulfanyl group can lead to a range of new analogs. While direct modifications on this compound were not found, related chemistries provide insight into potential transformations. For instance, the acylation of a sulfonamide, a related sulfur-containing functional group, can proceed via the generation of an anion followed by nucleophilic attack on an acyl chloride. scielo.br

Furthermore, research on other sulfur-containing compounds demonstrates various synthetic possibilities. For example, the reaction of a mesylate with sodium methyl mercaptide can introduce a methylthio group. researchgate.net These examples suggest that the acetylsulfanyl moiety could potentially be cleaved and replaced with other sulfur-containing groups or modified through reactions at the sulfur atom, opening avenues for the synthesis of diverse analogs.

Exploration of Knoevenagel Condensation in Related Pentanoic Acid Analogues

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active hydrogen compound, catalyzed by a weak base. wikipedia.org The active hydrogen component typically has the structure Z−CH₂−Z, where 'Z' is an electron-withdrawing group such as a carbonyl, cyano, or nitro group. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and proceeds via a nucleophilic addition followed by a dehydration reaction, often yielding an α,β-unsaturated product. wikipedia.org

In the context of pentanoic acid analogues, the Knoevenagel condensation can be employed to create more complex molecular architectures. For instance, aldehydes can react with active methylene (B1212753) compounds like malonic acid or its esters (e.g., diethyl malonate) in the presence of a catalyst. wikipedia.orgresearchgate.net The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This variation often results in condensation followed by decarboxylation. For example, the reaction of an aldehyde with malonic acid in pyridine can lead to the formation of an α,β-unsaturated carboxylic acid. wikipedia.org

While direct Knoevenagel condensation on this compound itself is not a primary route, the principles are applied to its precursors or related structures. For example, a precursor aldehyde like 4-methylpentanal (B1672222) could undergo a Knoevenagel condensation with an active methylene compound. Subsequent chemical modifications could then introduce the acetylsulfanyl group at the alpha position. The reaction is central to the synthesis of various heterocyclic and unsaturated systems. researchgate.netnih.govmdpi.com

Reaction Mechanisms and Pathways

Nucleophilic Substitution Reactions Involving the Acetylsulfanyl Group

The chemistry of this compound is significantly influenced by the thioester functionality, which is a key site for nucleophilic acyl substitution reactions. openstax.orguomustansiriyah.edu.iq In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the acyl group, leading to the substitution of the leaving group, in this case, the thiol moiety. masterorganicchemistry.comyoutube.com The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.compressbooks.pub First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.compressbooks.pub Subsequently, the carbonyl group is reformed by the elimination of the leaving group. masterorganicchemistry.comyoutube.com

Thioesters, such as the acetylsulfanyl group in the target molecule, are considered activated carboxylic acid derivatives, more reactive than esters but less reactive than acid chlorides. openstax.orguomustansiriyah.edu.iq This reactivity allows for a range of transformations.

Hydrolysis: The thioester can be hydrolyzed to the corresponding carboxylic acid (in this case, leading back to a mercaptocarboxylic acid before potential oxidation) and acetic acid. This reaction can occur under acidic or basic conditions. libretexts.org

Aminolysis: Reaction with an amine (R-NH₂) leads to the formation of an amide. For example, this compound can be converted into an N-substituted amide at the carboxylic acid function, as seen in the synthesis of (E) N-(2,2-Dimethoxyethyl)-2-[(acetylthio)methyl]-4-methylpentanamide, where the carboxylic acid group is activated first. prepchem.com The thioester itself can react with amines to form amides, a common reaction in biological systems involving acyl-CoA thioesters. openstax.org

Transesterification (Thioester to Ester): Reaction with an alcohol in the presence of a suitable catalyst can convert the thioester into an ester. This transformation is energetically favorable as esters are generally more stable than thioesters. libretexts.orglibretexts.org

The reactivity of the acetylsulfanyl group makes this compound a useful intermediate for introducing the 4-methyl-2-sulfanylpentanoyl moiety into other molecules through nucleophilic acyl substitution pathways.

Oxidation and Reduction Chemistry of Thioester and Carboxyl Moieties

The two primary functional groups of this compound, the thioester and the carboxylic acid, exhibit distinct behaviors under oxidative and reductive conditions.

Reduction: The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield primary alcohols. libretexts.orglibretexts.org Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further. libretexts.orglibretexts.org

Thioesters can also be reduced. Historically, this required stoichiometric hydride reagents. acs.org However, recent advancements have introduced catalytic hydrogenation methods. For instance, ruthenium-based catalysts can hydrogenate thioesters to the corresponding alcohols and thiols. acs.orgnih.gov This method is notable for its high functional group tolerance, including compatibility with carboxylic acid groups under specific conditions. nih.gov The reduction of a thioester can also be stopped at the aldehyde stage under certain conditions, for example, using hydride donation from NADPH in biological systems. openstax.org

Oxidation: The sulfur atom in the acetylsulfanyl group is susceptible to oxidation. Thioacids can undergo oxidative acylation in the presence of an oxidizing agent, which highlights the potential for the thioester group to participate in redox reactions. nasa.gov In some organocatalyzed systems, the oxidation of aldehydes in the presence of thiols can lead to the formation of thioesters, but this can also lead to the unwanted formation of disulfide byproducts from the oxidation of thiolate anions. acs.org

The carboxylic acid group itself is generally resistant to oxidation under standard conditions, as the carbon atom is already in a high oxidation state.

Comparative Analysis of Synthetic Routes and Yield Optimization

The synthesis of this compound can be approached through several routes, each with its own advantages regarding starting material availability, reaction conditions, and potential yield. A common strategy involves the modification of a 4-methylpentanoic acid backbone.

One plausible synthetic pathway starts from L-leucine, which possesses the required carbon skeleton. Conversion of the amino group to a leaving group, followed by substitution with a thiol or thioacetate (B1230152), is a potential route. Another approach is the malonic ester synthesis, which can be used to construct the 4-methylpentanoic acid structure itself. quora.com This involves alkylating diethyl malonate with isobutyl bromide, followed by hydrolysis and decarboxylation. The resulting 4-methylpentanoic acid would then need to be α-halogenated and subsequently substituted with a thioacetate nucleophile.

A direct synthesis might involve the reaction of 2-bromo-4-methylpentanoic acid with potassium thioacetate. This nucleophilic substitution reaction directly installs the acetylsulfanyl group at the alpha position.

Yield Optimization: Optimizing the yield for the synthesis of thioesters often focuses on the efficiency of the coupling reaction and the prevention of side reactions.

Activation of the Carboxylic Acid: For methods involving the coupling of a carboxylic acid with a thiol, the carboxylic acid must be activated. Reagents like dicyclohexylcarbodiimide (DCC) are used to form a good leaving group from the hydroxyl of the carboxylic acid, facilitating nucleophilic attack by the thiol. libretexts.org

Catalysis: In peptide chemistry, where thioester formation is crucial, various catalysts have been developed to improve the rate and yield of thiol-thioester exchange reactions. nih.gov Selenol-based catalysts, for example, have shown efficiency in promoting these exchanges in aqueous media. nih.gov

Control of Side Reactions: In reactions involving thiols, oxidative dimerization to form disulfides is a common side reaction. acs.org Careful control of reaction conditions, such as the choice and concentration of a base, is essential to minimize this competing pathway. acs.org For instance, in the electrochemical synthesis of thioesters, optimizing the base was critical to achieving high yields. acs.org

Flow Chemistry: Continuous-flow methods can offer advantages for thioester synthesis, allowing for rapid reaction times and scalability, as demonstrated in a photocatalytic reaction of carboxylic acids with disulfides. organic-chemistry.org

Biochemical Roles and Metabolic Interconnections of 2 Acetylsulfanyl 4 Methylpentanoic Acid

Integration into Branched-Chain Amino Acid Metabolism

The metabolic fate of the branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a complex network of pathways crucial for protein synthesis, energy homeostasis, and signaling. Within this network, various metabolites and their derivatives play significant roles. 2-(Acetylsulfanyl)-4-methylpentanoic acid, a sulfur-containing derivative of leucine, represents a fascinating intersection of BCAA metabolism with other fundamental biochemical processes.

Leucine, an essential amino acid, is primarily metabolized in the skeletal muscle, unlike most other amino acids which are catabolized in the liver. nih.gov The initial step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC). nih.govnih.gov This is followed by an irreversible oxidative decarboxylation of KIC by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism. nih.govyoutube.com This reaction yields isovaleryl-CoA, which then undergoes further oxidation to ultimately produce acetyl-CoA and acetoacetate. nih.gov

This compound is structurally derived from the carbon skeleton of leucine. Its formation would likely involve enzymatic modifications of leucine or its downstream metabolites. The presence of the acetylsulfanyl group suggests a potential link to pathways involving sulfur-containing compounds and acetyl-group donors. While not a canonical metabolite in the primary leucine degradation pathway, its structure points to a potential role as a specialized derivative, possibly formed under specific physiological or pathological conditions.

A key group of metabolites derived from BCAA catabolism are the 2-hydroxycarboxylic acids. ebi.ac.uk Specifically, (S)-2-hydroxy-4-methylpentanoic acid, also known as leucic acid, is the corresponding 2-hydroxy acid of leucine. ebi.ac.ukchemicalbook.com This compound is formed from the reduction of KIC and is found in various biological fluids. Both the (S) and (R) enantiomers of 2-hydroxy-4-methylpentanoic acid have been identified in metabolic studies. ebi.ac.ukchemicalbook.comsigmaaldrich.com

The structural similarity between this compound and 2-hydroxy-4-methylpentanoic acid is notable. Both compounds share the same 4-methylpentanoic acid backbone derived from leucine. The key difference lies at the C-2 position, which bears a hydroxyl group in leucic acid and an acetylsulfanyl group in the compound of focus. This suggests that they may be interconvertible through specific enzymatic reactions or share a common precursor like KIC. The presence of such derivatives highlights the metabolic plasticity of the leucine catabolic pathway.

The acetylsulfanyl group in this compound is a thioester. Thioesters are energy-rich compounds, with acetyl-CoA being the most prominent example in metabolism. The hydrolysis of the thioester bond in this compound would yield a thiol-containing molecule and acetate (B1210297). This reaction has significant implications for cellular metabolism, particularly its connection to the acetyl-CoA pool.

Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and amino acid catabolism to the citric acid cycle and ATP production. The release of an acetyl group from this compound could potentially feed into the acetyl-CoA pool, thereby influencing cellular energy status. Enzymes such as acetyl-coenzyme A synthetase are known to ligate acetate to coenzyme A to form acetyl-CoA, and they exhibit specificity for short-chain carboxylic acids. nih.gov The hydrolysis of the thioester in this compound could provide a substrate for such reactions.

Enzymatic Interactions and Kinetic Studies

The biological activity of any metabolite is defined by its interactions with enzymes. For this compound, its unique structure suggests potential roles as a substrate, inhibitor, or modulator of various enzymes, particularly those involved in BCAA metabolism and related pathways.

The specificity of enzymes determines which reactions can occur in a metabolic network. For this compound to be a substrate for an enzyme, its structure must fit into the enzyme's active site. For instance, enzymes that process other leucine derivatives could potentially recognize this compound.

Studies on acetyl coenzyme A synthetase have shown that it can accept a range of short-chain carboxylic acids as substrates, although they are generally poorer substrates than acetate. nih.gov This suggests that the carboxylic acid moiety of this compound could be a recognition site for certain enzymes. Furthermore, the thioester bond could be targeted by various hydrolases. The investigation of which specific enzymes can bind to and catalyze reactions with this compound is an active area of research.

Beyond being a substrate, this compound may also act as an inhibitor or modulator of enzyme activity. Its structure bears resemblance to known enzyme inhibitors. For example, many inhibitors of angiotensin-converting enzyme (ACE) are small molecules with a carboxylic acid group. nih.gov Some ACE inhibitors, like zofenopril (B1663440), also contain a sulfur atom and a proline-like structure. nih.gov Given that this compound has a carboxylic acid and a sulfur-containing group, it could potentially interact with the active site of ACE or related enzymes like ACE2. merckmillipore.comsigmaaldrich.com

Compound and Enzyme Information

Table 1: Compounds Mentioned

Compound NameIUPAC NameMolecular FormulaKey Role/Feature
This compound(2S)-2-acetylsulfanyl-4-methylpentanoic acidC8H14O3SLeucine derivative with a thioester group. chemsrc.com
Leucine(2S)-2-amino-4-methylpentanoic acidC6H13NO2Essential branched-chain amino acid. solubilityofthings.comfishersci.dksigmaaldrich.com
(S)-2-hydroxy-4-methylpentanoic acid(S)-2-hydroxy-4-methylpentanoic acidC6H12O3Metabolite from BCAA metabolism. ebi.ac.uk
(R)-2-hydroxy-4-methylpentanoic acid(R)-2-hydroxy-4-methylpentanoic acidC6H12O3Enantiomer of the (S) form, also found in metabolic disorders. chemicalbook.comsigmaaldrich.com
Acetyl-CoAS-(2-(acetamido)ethyl) ethanethioateC23H38N7O17P3SCentral metabolite in energy production.
Zofenopril(2S,4S)-1-((S)-3-(benzoylthio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acidC22H23NO4S2Angiotensin-converting enzyme (ACE) inhibitor. nih.gov

Table 2: Key Enzymes in BCAA Metabolism

EnzymeFunctionMetabolic Pathway
Branched-chain aminotransferase (BCAT)Catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. nih.govnih.govBCAA Catabolism
Branched-chain α-keto acid dehydrogenase (BCKDH) complexCatalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. nih.govyoutube.comBCAA Catabolism
Acetyl-Coenzyme A SynthetaseCatalyzes the formation of acetyl-CoA from acetate and coenzyme A. nih.govAcetyl-CoA Metabolism
Angiotensin-Converting Enzyme (ACE)Converts angiotensin I to angiotensin II, a potent vasoconstrictor. nih.govRenin-Angiotensin System

Mechanistic Elucidation of Biotransformation Processes

No studies were identified that describe the mechanistic pathways of biotransformation for this compound. General principles of biotransformation involve enzymatic modifications, such as oxidation, reduction, hydrolysis, and conjugation, to facilitate the metabolism and excretion of compounds. However, the specific enzymes, metabolic intermediates, and final products associated with the biotransformation of this compound remain uncharacterized in the available scientific literature.

Biosynthetic Origins and Metabolic Fate in Model Systems

There is no available information detailing the endogenous formation pathways of this compound. It is plausible that its biosynthesis could be linked to the metabolism of branched-chain amino acids, such as leucine, given its 4-methylpentanoic acid backbone, which is structurally related to leucic acid. The acetylsulfanyl group suggests a potential link to acetyl-CoA and sulfur metabolism. However, without direct experimental evidence, any proposed pathway remains speculative.

Specific studies on the bioconversion of this compound in the yeast Torulaspora delbrueckii or in glioblastoma cells are absent from the current scientific record.

Torulaspora delbrueckii : This yeast is known for its role in fermentation and its ability to metabolize various organic compounds, including amino acids and fatty acids, to produce a wide array of flavor and aroma compounds in products like wine and beer. While research has been conducted on the metabolism of sulfur-containing compounds and fatty acids in this yeast, there is no mention of this compound.

Glioblastoma cells : These cancer cells exhibit altered metabolism, with a notable reliance on fatty acid synthesis and oxidation for growth and survival. Extensive research into the metabolic pathways of glioblastoma has identified key roles for various fatty acids and their derivatives. However, this compound has not been identified as a metabolite or a compound of interest in studies related to glioblastoma metabolism.

Interorganelle metabolic crosstalk is crucial for maintaining cellular homeostasis, particularly in the context of lipid metabolism. This involves the coordinated function of organelles such as mitochondria, peroxisomes, and the endoplasmic reticulum in the synthesis, transport, and breakdown of fatty acids. While the principles of how related fatty acids and their metabolites are trafficked and processed between these organelles are well-established, there is no specific information linking this compound to these processes. Its potential role in inter-organelle communication, signaling, or as a substrate for organelle-specific enzymes has not been investigated.

Analytical Chemistry Methodologies for 2 Acetylsulfanyl 4 Methylpentanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-(Acetylsulfanyl)-4-methylpentanoic acid from complex mixtures, a necessary step for accurate quantification and characterization. The choice of technique is dictated by the compound's physicochemical properties, particularly its polarity imparted by the carboxylic acid and thioester functional groups.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar and hydrophilic compounds that are often poorly retained in more common reversed-phase liquid chromatography (RPLC). sigmaaldrich.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724). sigmaaldrich.comnih.gov This setup allows for the retention of polar analytes like this compound.

The mechanism of HILIC involves partitioning the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which is high in organic content. This provides a different separation selectivity compared to RPLC, making it highly suitable for polar metabolite analysis. sigmaaldrich.com When coupled with mass spectrometry (MS), particularly with electrospray ionization (ESI), the high organic content of the mobile phase facilitates efficient solvent evaporation and analyte ionization, leading to enhanced sensitivity. sigmaaldrich.comnih.gov For an acidic compound like this compound, analysis is typically performed in negative ionization mode to detect the deprotonated molecule [M-H]⁻. nih.gov

Research Findings: Method development for polar organic acids using HILIC-MS often involves optimizing the mobile phase composition, including the type and concentration of buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and the pH. sigmaaldrich.commdpi.com Stationary phases such as those with amide or zwitterionic functional groups are commonly employed to achieve effective separation of polar compounds. mdpi.comresearchgate.net A validated HILIC-MS/MS method for other organic acids demonstrated good linearity (R² > 0.996) and recovery (>80%), showcasing the technique's quantitative power. nih.gov

Table 1: Representative HILIC-MS Parameters for Polar Organic Acid Analysis

Parameter Description
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column Amide-based or Zwitterionic HILIC column (e.g., ZIC®-HILIC) nih.govmdpi.com
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Acetate)
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient elution with high organic content (e.g., 50-95% Acetonitrile) sigmaaldrich.com
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Mass Spectrometer Tandem Mass Spectrometer (MS/MS)
Ionization Source Electrospray Ionization (ESI), Negative Mode

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification |

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Polar compounds like carboxylic acids tend to have low volatility and may undergo thermal degradation in the hot GC inlet. sigmaaldrich.comcannabissciencetech.com Therefore, a chemical derivatization step is essential before analyzing this compound by GC-MS. researchgate.net

Derivatization serves to cap the polar carboxylic acid group, thereby reducing its polarity and increasing its volatility. cannabissciencetech.com Common derivatization strategies include:

Esterification: The carboxylic acid is converted to an ester, most commonly a methyl ester (FAME), using reagents like boron trichloride (B1173362) (BCl₃) in methanol (B129727). sigmaaldrich.com This reaction is quantitative and produces stable derivatives suitable for GC analysis. sigmaaldrich.com

Silylation: Active hydrogens, such as the one in the carboxyl group, are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

Once derivatized, the molecule can be effectively separated on a standard non-polar or mid-polar capillary GC column and detected with high sensitivity and selectivity by a mass spectrometer. researchgate.net

Research Findings: The primary goal of derivatization is to improve the chromatographic behavior and enable analysis by GC. sigmaaldrich.comcannabissciencetech.com The process neutralizes the polar carboxyl functional group, allowing for separation based on properties like boiling point and molecular structure. sigmaaldrich.com GC-MS analysis of derivatized compounds provides characteristic mass spectra that are useful for structural confirmation and can be compared against spectral libraries for identification. walshmedicalmedia.com

Table 2: Typical GC-MS Parameters for Derivatized Carboxylic Acid Analysis

Parameter Description
Derivatization Reagent BCl₃ in Methanol (for methylation) or BSTFA (for silylation) sigmaaldrich.commdpi.com
GC System Gas Chromatograph with a capillary column
Column Mid-polarity column (e.g., DB-1701) or non-polar column (e.g., DB-5ms) researchgate.net
Injector Temperature 250 - 280 °C
Carrier Gas Helium
Oven Program Temperature gradient (e.g., initial 60°C, ramped to 280-300°C)
Mass Spectrometer Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of pharmaceutical and biological compounds. tandfonline.comdundee.ac.uk For organic acids, reversed-phase HPLC (RP-HPLC) is a common and robust method. shimadzu.compensoft.net

In a typical RP-HPLC setup for this compound, a non-polar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netmdpi.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and sharp peak shapes, the pH of the mobile phase is typically kept acidic (e.g., pH 2.5-3) by adding acids like formic acid or using a phosphate (B84403) buffer. researchgate.netmdpi.com Detection is often achieved using a UV detector, as the carboxyl group exhibits absorbance at low wavelengths, typically around 210 nm. shimadzu.commdpi.com

Research Findings: HPLC methods for organic acids have been developed and validated according to ICH guidelines for accuracy, precision, and specificity. pensoft.netresearchgate.net Such methods can separate the main compound from its process-related impurities and degradation products. pensoft.net For instance, a validated RP-HPLC method for a similar propanoic acid derivative utilized a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3), achieving successful separation and quantification. researchgate.net

Table 3: General RP-HPLC Method Parameters for Quantitative Analysis

Parameter Description
Chromatography System High-Performance Liquid Chromatography (HPLC) with UV/VIS Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile and aqueous buffer (e.g., Phosphate buffer, pH 3) researchgate.net
Flow Rate 0.8 - 1.2 mL/min researchgate.net
Column Temperature 25 - 35 °C researchgate.netmdpi.com
Injection Volume 10 - 20 µL

| Detection Wavelength | 210 nm mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be determined.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the isobutyl group, the methine proton alpha to the carbonyl group, the acetyl methyl protons, and the acidic proton of the carboxyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shift of each carbon is highly dependent on its electronic environment, with carbons attached to electronegative atoms like oxygen appearing at higher chemical shifts (downfield). libretexts.org Signals for the two carbonyl carbons (thioester and carboxylic acid), the carbons of the isobutyl group, the alpha-carbon, and the acetyl methyl carbon would be observed at characteristic positions. oregonstate.eduwisc.edu

Research Findings: While specific spectra for this compound are not readily available, the expected chemical shifts can be reliably predicted based on extensive databases and the analysis of structurally similar compounds. docbrown.infolibretexts.orgoregonstate.edu For example, the carbon of a carboxylic acid typically resonates in the 170-185 ppm range, while carbons attached to oxygen in alcohols or ethers are found between 50-80 ppm. libretexts.org The chemical shifts of carbons in alkane-like fragments appear further upfield (10-50 ppm). oregonstate.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH ~10-12 (broad s) ~175-180
-C(=O)S- - ~195-200
-S-C(=O)CH₃ ~2.3 (s) ~30
-CH(S)- ~3.8-4.2 (t or dd) ~45-50
-CH₂- ~1.6-1.9 (m) ~40-45
-CH(CH₃)₂ ~0.9-1.1 (m) ~24-26
-(CH₃)₂ ~0.9 (d) ~21-23

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions. pitt.eduwashington.edu

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it allows for the determination of the molecular weight of compounds separated from a mixture and provides structural information through fragmentation analysis. nih.gov

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, allowing for the confirmation of its molecular weight.

Tandem mass spectrometry (MS/MS or MSⁿ) provides deeper structural insight by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragmentations for this compound would include:

Cleavage of the thioester bond, leading to the loss of the acetyl group (C₂H₃O) or the entire thioacetyl group (C₂H₃OS).

Loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid moiety.

Fragmentations within the alkyl chain.

Research Findings: Studies on similar sulfur-containing compounds and esters show characteristic fragmentation patterns. The cleavage of carbon-sulfur bonds is a predominant fragmentation pathway for thioacetates. researchgate.net In LC-MS/MS analysis of complex molecules, establishing the fragmentation pathways of reference standards is a key step in identifying unknown or related substances in a sample. nih.govnih.gov For acylthiocarbamates, a related class of compounds, fragmentation often involves cleavage adjacent to the carbonyl groups, yielding acylium cations as major fragments. researchgate.net

Table 5: Predicted Key Mass Fragments for this compound (MW: 204.27 g/mol )

Ion Predicted m/z (Positive Mode) Predicted m/z (Negative Mode) Description
[M+H]⁺ / [M-H]⁻ 205.1 203.1 Molecular Ion
[M+Na]⁺ 227.1 - Sodium Adduct
[M-H₂O-H]⁻ - 185.1 Loss of Water
[M-CO₂-H]⁻ - 159.1 Loss of Carbon Dioxide
[M-CH₂CO+H]⁺ 163.1 - Loss of Ketene

| [M-C₂H₃OS]⁻ | - | 129.1 | Loss of Thioacetyl Radical |

Advanced Detection and Quantification Strategies for Complex Biological Matrices

The accurate and reliable quantification of this compound and its active thiol metabolite, 4-methyl-2-sulfanylpentanoic acid, in complex biological matrices such as plasma, presents significant analytical challenges. These challenges primarily stem from the inherent instability of the thiol group, which is susceptible to oxidation, and the potential for the thioester linkage in the parent compound to undergo hydrolysis. To overcome these issues, advanced analytical strategies, predominantly centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed. These methods offer high sensitivity, specificity, and the ability to simultaneously measure the parent compound and its metabolite.

A critical aspect of analyzing these compounds is the sample preparation, which must be optimized to prevent the ex vivo conversion of the analyte. For the analysis of the active thiol metabolite, which can form disulfide bonds with itself or with other endogenous thiols like cysteine and glutathione, a reduction step is often necessary. This is typically achieved by treating the plasma sample with a reducing agent such as 1,4-dithiothreitol (DTT) to release the free thiol. nih.gov Subsequently, to prevent re-oxidation and to improve chromatographic retention and sensitivity, the free thiol group is often derivatized. A common derivatizing agent is N-ethylmaleimide (NEM), which reacts specifically with the sulfhydryl group to form a stable derivative. nih.gov

For the simultaneous analysis of both this compound and its thiol metabolite, a robust LC-MS/MS method is the technique of choice. This involves careful selection of chromatographic conditions and mass spectrometric parameters to ensure the separation and selective detection of both analytes and their respective internal standards.

Sample Preparation and Extraction

A validated approach for the extraction of this compound and its thiol metabolite from a plasma matrix involves protein precipitation followed by liquid-liquid extraction (LLE). To stabilize the analytes, especially the labile thioester and the reactive thiol, plasma samples are often collected in tubes containing an anticoagulant and a stabilizer, such as vitamin C and EDTA. oup.com

A typical sample preparation workflow is as follows:

Plasma samples are treated with a reducing agent, like DTT, to cleave any disulfide bonds involving the thiol metabolite. nih.gov

Following reduction, a derivatizing agent, such as NEM, is added to cap the free thiol group of the metabolite, forming a stable adduct. nih.gov

An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added to the sample.

Proteins are precipitated by the addition of a cold organic solvent, such as methanol or acetonitrile.

After centrifugation, the supernatant is subjected to LLE under acidic conditions using a water-immiscible organic solvent like methyl tert-butyl ether or toluene (B28343) to extract the analytes of interest from the aqueous matrix. nih.govnih.gov

The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. nih.gov

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. A C8 or C18 analytical column is typically used to achieve separation of the parent compound, the derivatized metabolite, and the internal standard. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) allows for the efficient separation of the analytes. nih.gov The use of formic acid helps to improve the ionization efficiency in the mass spectrometer source.

Table 1: Representative HPLC Parameters for the Analysis of this compound and its NEM-derivatized Thiol Metabolite

ParameterValue
Column Reversed-phase C8, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Autosampler Temp. 4 °C

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is employed for the detection and quantification of the analytes. The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. Quantification is achieved using selected reaction monitoring (SRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. oup.com

For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. The fragmentation of this ion in the collision cell would likely involve the loss of the acetyl group or other characteristic fragments. The NEM derivative of the thiol metabolite would also have a specific precursor ion and characteristic product ions.

Table 2: Hypothetical Mass Spectrometry Parameters for SRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound205.1163.1 (Loss of C₂H₂O)15
4-Methyl-2-sulfanylpentanoic acid-NEM288.1163.1 (Loss of NEM)20
Internal Standard (Stable Isotope)209.1167.115

This table provides a plausible set of SRM transitions for the target analytes. The exact m/z values and collision energies would need to be determined empirically.

The fragmentation of thioester conjugates in positive ion mode often involves the loss of the acyl group. nih.gov For aliphatic thiols derivatized with NEM, a common fragmentation pathway is the cleavage of the bond between the sulfur and the maleimide (B117702) ring.

Method Validation

A crucial component of developing advanced detection and quantification strategies is the rigorous validation of the analytical method to ensure its reliability. The validation is performed according to guidelines from regulatory agencies and typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the assay is accurate and precise. For the analysis of zofenopril (B1663440) and its metabolite zofenoprilat (B1230023), linear ranges of 1-300 ng/mL and 2-600 ng/mL, respectively, have been reported. nih.gov

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Inter- and intra-assay precision and accuracy are typically required to be within ±15% (±20% at the lower limit of quantification). nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. Recoveries for zofenopril and zofenoprilat have been reported to be around 84.8% and 70.1%, respectively. nih.gov

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability). youtube.com

Table 3: Representative Validation Parameters for a Bioanalytical Method

ParameterAcceptance CriteriaExample Finding
Linearity (r²) > 0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 10%
Recovery (%) Consistent and reproducible75-85%
Matrix Effect (%) Within acceptable limits< 15%
Freeze-Thaw Stability Stable for at least 3 cyclesStable

This table summarizes typical acceptance criteria and plausible findings for the validation of a bioanalytical method for a small molecule in a biological matrix.

Computational and Theoretical Investigations of 2 Acetylsulfanyl 4 Methylpentanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of a molecule and its flexibility, which are critical determinants of its biological activity. dromicslabs.commdpi.com For 2-(Acetylsulfanyl)-4-methylpentanoic acid, these studies reveal the accessible spatial arrangements of its constituent atoms and the energetic landscape that governs their interconversion. numberanalytics.comacs.org

The conformational flexibility of this compound arises primarily from the rotation around several single bonds: the C-C bonds of the isobutyl group, the C-S bond of the thioester, and the C-C bond connecting the chiral center to the carboxylic acid. A systematic search of the conformational space, often employing molecular mechanics force fields, can identify low-energy conformers. numberanalytics.comslideshare.net These stable conformations represent the most likely shapes the molecule will adopt in a biological environment.

The analysis typically identifies a number of local energy minima. For instance, different orientations of the isobutyl group relative to the rest of the molecule, as well as the rotational position of the acetyl group, can lead to distinct conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. It is plausible that the global minimum energy conformation would feature a staggered arrangement of substituents to minimize steric hindrance.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDDihedral Angle (Cα-S-C=O) (°)Relative Energy (kcal/mol)Key Feature
1 180 (anti-periplanar)0.00Extended conformation, minimal steric clash.
2 60 (gauche)1.2Compact conformation, potential for intramolecular interactions.
3 -60 (gauche)1.2Enantiomeric compact conformation.
4 0 (syn-periplanar)4.5Eclipsed conformation, high steric strain.

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. quantumgrad.com Density Functional Theory (DFT) is a widely used method for this purpose, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.netacs.org

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized around the sulfur atom and the carboxyl group, which are the most electron-rich regions. The LUMO is expected to be centered on the carbonyl group of the thioester, a region susceptible to nucleophilic attack.

Electrostatic potential (ESP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and acetyl groups, and the sulfur atom, indicating sites prone to electrophilic attack or hydrogen bonding. Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Results)*

PropertyValueInterpretation
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy -1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 5.3 eVSuggests moderate chemical stability.
Dipole Moment 2.5 DIndicates a polar molecule with an uneven distribution of charge.

Note: This table presents plausible data for illustrative purposes. Actual computational results would be required for definitive values.

In Silico Prediction of Biological Interactions and Binding Affinities

In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.govnih.govspringernature.com These computational techniques simulate the binding of a ligand to a protein's active site, predicting the preferred binding pose and estimating the strength of the interaction, often expressed as a binding affinity or docking score. verisimlife.comchemcopilot.com

The process begins with the identification of a potential protein target. Given its structure as a thioester derivative of an amino acid (leucine), plausible targets could include proteases or acyltransferases. A three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), is required. libretexts.org

During a docking simulation, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the most stable binding mode. youtube.comyoutube.com The interactions between the ligand and the protein's amino acid residues are evaluated using a scoring function, which typically accounts for factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.

For this compound, key interactions could involve hydrogen bonding between its carboxylic acid group and polar residues in the binding site. The isobutyl group could fit into a hydrophobic pocket, and the thioester moiety might also form specific interactions. The predicted binding affinity provides a quantitative estimate of how tightly the molecule might bind to the target, which is a crucial piece of information in the early stages of drug discovery. acs.orgarxiv.org

Structure-Activity Relationship (SAR) Analysis for Analog Design

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that systematically investigates how changes in a molecule's structure affect its biological activity. zamann-pharma.comfiveable.mewikipedia.orgoncodesign-services.comcollaborativedrug.com For this compound, computational methods can be used to guide the design of analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

By analyzing the predicted binding mode from docking studies, specific modifications can be proposed to enhance favorable interactions or mitigate unfavorable ones. For example, if the isobutyl group does not perfectly fill its hydrophobic pocket, analogs with larger or smaller alkyl groups could be designed and evaluated in silico.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed if a series of analogs with known activities is available. fiveable.me These models use mathematical equations to correlate physicochemical properties (descriptors) of the molecules with their biological activity. Even without experimental data, a qualitative SAR can be hypothesized based on the computational findings.

Table 3: Hypothetical SAR for Analogs of this compound

ModificationRationalePredicted Effect on Activity
Replace isobutyl with cyclohexyl Increase hydrophobicity and steric bulk to better fill a large hydrophobic pocket.Potentially increased binding affinity.
Replace acetyl with benzoyl Introduce aromatic ring for potential pi-stacking interactions.May increase affinity depending on the binding site topology.
Replace thioester with ester Alter electronic properties and hydrogen bonding capacity.Likely to significantly change binding affinity and reactivity.
Modify carboxylic acid to amide Remove negative charge and introduce hydrogen bond donor.Could alter binding mode and specificity.

Note: This table is for illustrative purposes to demonstrate the principles of SAR-guided analog design.

The design of novel enzyme inhibitors is a key area where these computational strategies are applied. nih.govcomputabio.comexlibrisgroup.comnih.govfrontiersin.org By understanding the intricate details of molecular recognition through these computational lenses, the path to discovering new and effective therapeutic agents can be significantly accelerated.

Applications in Chemical Biology and Drug Discovery Research

Utility as a Versatile Synthetic Intermediate for Biologically Active Molecules

Thiocarboxylic acids and their S-ester derivatives are recognized as versatile building blocks in organic synthesis. nyu.eduwikipedia.org These compounds can be converted into a variety of other functional groups, including amides, esters, and ketones, making them valuable intermediates in the synthesis of complex molecules. nyu.edu The thiol group, in its protected thioacetate (B1230152) form as seen in 2-(acetylsulfanyl)-4-methylpentanoic acid, offers a stable and readily available source of a nucleophilic thiol, which is a key functional group in many biologically active compounds. wikipedia.org

The reactivity of the thioacetate group allows for its selective deprotection to reveal the free thiol, which can then participate in various chemical reactions. This controlled release is particularly useful in the synthesis of molecules where a free thiol might interfere with other reaction steps. While the broader class of thiocarboxylic acid derivatives has been used in the total synthesis of natural products and the creation of sulfur-containing heterocycles, the specific and widespread application of this compound as a versatile intermediate for a broad range of biologically active molecules is an area of ongoing research. nyu.edudigitellinc.com Its primary documented role as a synthetic intermediate is in the development of specific enzyme inhibitors, as detailed in the following section.

Design and Development of Analogues for Enzyme Modulation Studies (e.g., antihypertensive agents)

A significant application of this compound and its analogues lies in the design and development of enzyme inhibitors, particularly for those involved in the regulation of blood pressure. wikipedia.orgnih.govmdpi.com The structural features of this compound are particularly suited for targeting zinc-containing metalloproteinases, such as the angiotensin-converting enzyme (ACE). researchgate.net

The development of the first-generation ACE inhibitor, Captopril, provides a key example of the utility of a structurally related compound, 3-acetylthio-2-methylpropionic acid. wikipedia.org The design of Captopril involved identifying a potent inhibitor of ACE by modifying the structure of a peptide found in snake venom. wikipedia.org The key to its activity was the incorporation of a sulfhydryl group, which binds to the zinc ion in the active site of ACE with high affinity. The acetylthio group serves as a protected form of the crucial thiol functional group, which is later hydrolyzed in vivo to the active inhibitor. nih.gov

The success of Captopril spurred the development of other ACE inhibitors with modified structures to improve potency, duration of action, and side-effect profiles. Zofenopril (B1663440) is another example of a sulfhydryl-containing ACE inhibitor that exists as a prodrug, with the thiol group protected as a thioester. nih.gov These examples highlight a key strategy in drug design: the use of a protected thiol, such as the acetylsulfanyl group in this compound, to deliver a potent pharmacophore to its biological target. The 4-methylpentanoyl moiety, derived from leucine (B10760876), also plays a role in the binding of these inhibitors to the enzyme, fitting into hydrophobic pockets in the active site. wikipedia.org

The following table summarizes key ACE inhibitors and their structural features relevant to the discussion:

Compound Name Key Structural Feature Significance Reference
Captopril3-Mercapto-2-methylpropanoyl-L-prolineFirst orally active ACE inhibitor, demonstrates the importance of the sulfhydryl group for zinc binding. wikipedia.org
Zofenopril(2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acidA prodrug ACE inhibitor with a protected thiol group, showcasing a common strategy to improve drug delivery. nih.gov

Exploration in the Development of Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of pentanoic acid have shown promise in this regard. A study on the synthesis and antibacterial evaluation of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated significant activity against multidrug-resistant Gram-positive bacteria. researchgate.net

In this study, compounds incorporating the 4-methylpentanoic acid scaffold were synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). researchgate.net Several of the synthesized derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against some resistant strains. researchgate.net This activity was comparable to the control antibiotic norfloxacin (B1679917) in some cases. researchgate.net

The following table presents a selection of the research findings on these derivatives:

Compound ID Substituent on Phenylfuran Ring MIC (µg/mL) against MRSA Reference
4c4-Chloro2 researchgate.net
4d4-Bromo2 researchgate.net
4e4-Nitro2 researchgate.net
4f4-Methyl2 researchgate.net

These findings suggest that the 4-methylpentanoic acid core can serve as a valuable building block for the development of new antimicrobial agents. The lipophilic nature of the isobutyl group may contribute to the compounds' ability to penetrate bacterial cell membranes. While this research focuses on more complex derivatives, it highlights the potential for simpler structures like this compound to be explored as starting points for the synthesis of novel antibacterial compounds.

Application as a Research Tool in Metabolomics for Studying Metabolic Heterogeneity

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding disease states and metabolic pathways. frontiersin.org Short-chain fatty acids (SCFAs) and their derivatives are key metabolites that play crucial roles in cellular signaling and energy metabolism. metabolon.comfrontiersin.org The analysis of SCFAs, including those with sulfur modifications, can provide insights into metabolic heterogeneity and the interplay between host and gut microbiota metabolism. metabolon.comnih.gov

While direct studies employing this compound as a specific tool in metabolomics are not extensively documented, the analysis of related sulfur-containing amino acids and fatty acids is an active area of research. nih.govnih.gov For instance, metabolomic studies have investigated the role of branched-chain amino acids and their metabolic end-products, SCFAs, in neurodegenerative diseases. nih.govnih.gov These studies often utilize techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the levels of various metabolites in biological samples. nih.gov

The presence of a sulfur atom in this compound makes it an interesting candidate for use as a metabolic probe. It could potentially be used to trace the metabolic fate of branched-chain fatty acids and to study the activity of enzymes involved in sulfur metabolism. The acetylated thiol group could also be leveraged for the development of "click chemistry" handles, allowing for the specific tagging and identification of molecules that have incorporated this fatty acid. Further research is needed to explore the full potential of this compound as a research tool in the field of metabolomics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.